N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds have been identified as potent antagonists of the cxcr4 chemokine receptor , which is expressed on the surface of many cancer cell types .
Mode of Action
It is suggested that similar compounds interact with their targets, such as the cxcr4 chemokine receptor, to inhibit cancer progression via several mechanisms .
Biochemical Pathways
It is known that similar compounds can disrupt cellular survival, resulting in autophagy via the pi3k/akt/mtor signaling pathway .
Result of Action
It is known that similar compounds can affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ros production in certain cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine has been shown to have antiproliferative activity in various cell types, including human dermal microvascular endothelial cells and cancer cells . It influences cell function by affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves the reduction of quinoline derivatives followed by N-methylation. One common method includes the catalytic hydrogenation of 8-aminoquinoline to produce 5,6,7,8-tetrahydroquinolin-8-amine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes followed by methylation reactions. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced further to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine: Similar structure but with a methyl group at the 2-position.
8-Amino-5,6,7,8-tetrahydroquinoline: Lacks the N-methyl group.
Uniqueness
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group enhances its lipophilicity and ability to interact with biological membranes, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTRMHOUGKPHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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